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molecular formula C10H12O4 B8447765 4-Hydroxy-2-methoxymethoxy-6-methyl-benzaldehyde

4-Hydroxy-2-methoxymethoxy-6-methyl-benzaldehyde

Cat. No. B8447765
M. Wt: 196.20 g/mol
InChI Key: MBUUGSNUHAXNHJ-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

To a solution of 2-methoxymethoxy-6-methyl-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde (9.8 g, 34.9 mmol) in MeOH (100 mL) was added PPTS (2.19 g, 8.7 mmol). The reaction mixture was stirred at room temperature for 12 hours then concentrated in vacuo. The residue was purified by silica gel flash column chromatography (hexane:EtOAc 80:20) to give 4-hydroxy-2-methoxymethoxy-6-methyl-benzaldehyde (5.4 g, 79%). 1H NMR (400 MHz, CDCl3): δ 10.47 (s, 1H), 6.65 (s, 1H), 6.57 (d, J=2.0 Hz, 1H), 6.37 (s, 1H), 5.24 (s, 2H), 3.50 (s, 3H), 2.56 (s, 3H). MS (ESI) m/z=195 [M−H]−.
Name
2-methoxymethoxy-6-methyl-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:12]=[C:11]([O:13]C2CCCCO2)[CH:10]=[C:9]([CH3:20])[C:6]=1[CH:7]=[O:8].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>CO>[OH:13][C:11]1[CH:10]=[C:9]([CH3:20])[C:6]([CH:7]=[O:8])=[C:5]([O:4][CH2:3][O:2][CH3:1])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
2-methoxymethoxy-6-methyl-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde
Quantity
9.8 g
Type
reactant
Smiles
COCOC1=C(C=O)C(=CC(=C1)OC1OCCCC1)C
Name
Quantity
2.19 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography (hexane:EtOAc 80:20)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=CC(=C(C=O)C(=C1)C)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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